molecular formula C18H18N4OS B3304371 3-(benzylsulfanyl)-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole CAS No. 921791-36-8

3-(benzylsulfanyl)-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B3304371
CAS No.: 921791-36-8
M. Wt: 338.4 g/mol
InChI Key: ZGXSBTYEEITKKB-UHFFFAOYSA-N
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Description

3-(benzylsulfanyl)-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

The synthesis of 3-(benzylsulfanyl)-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures .

Chemical Reactions Analysis

3-(benzylsulfanyl)-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), which can reduce the imidazo[2,1-c][1,2,4]triazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylsulfanyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

3-(benzylsulfanyl)-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole can be compared with other similar compounds such as:

These comparisons highlight the unique features of this compound, particularly its specific substitution pattern and the resulting biological activities.

Properties

IUPAC Name

3-benzylsulfanyl-7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-23-16-9-7-15(8-10-16)21-11-12-22-17(21)19-20-18(22)24-13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXSBTYEEITKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(benzylsulfanyl)-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
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3-(benzylsulfanyl)-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
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3-(benzylsulfanyl)-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
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3-(benzylsulfanyl)-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
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3-(benzylsulfanyl)-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 6
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3-(benzylsulfanyl)-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole

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